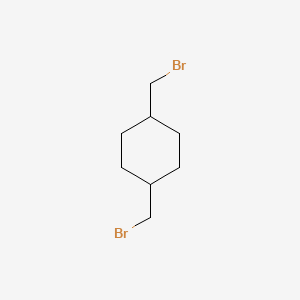

1,4-Bis(bromomethyl)cyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(bromomethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Br2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYALOPJJAPLQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394214 | |

| Record name | 1,4-bis(bromomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35541-75-4 | |

| Record name | 1,4-bis(bromomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(bromomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(bromomethyl)cyclohexane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bromomethyl)cyclohexane is a bifunctional cycloaliphatic halide that serves as a versatile building block in organic synthesis. Its rigid cyclohexane core and two reactive bromomethyl groups make it a valuable precursor for the synthesis of a wide array of molecules, from polymers to pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its stereoisomers and their implications in synthetic applications.

Chemical Structure and Stereochemistry

This compound exists as two geometric isomers: cis and trans. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In the trans isomer, the two bromomethyl groups can both occupy equatorial positions, leading to a more stable conformation. In the cis isomer, one bromomethyl group must occupy an axial position while the other is equatorial, resulting in greater steric hindrance. This stereochemical difference can influence the physical properties and reactivity of the isomers.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The trans isomer, having a more symmetrical structure, exhibits a higher melting point.

| Property | Value | Isomer |

| Molecular Formula | C₈H₁₄Br₂ | Both |

| Molecular Weight | 270.01 g/mol | Both |

| Melting Point | 64-66 °C[1] | trans |

| Boiling Point | Predicted: 275.8 ± 13.0 °C | Mixture |

| Density | Predicted: 1.543 ± 0.06 g/cm³ | Mixture |

| Solubility | Insoluble in water; Soluble in many organic solvents such as alcohols, ethers, benzene, and chloroform. | Both |

Synthesis of this compound

A primary method for the synthesis of this compound is the free-radical bromination of 1,4-dimethylcyclohexane. This reaction is typically initiated by UV light or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS). The use of NBS provides a low, constant concentration of bromine, which favors allylic or benzylic bromination and is adaptable for the bromination of alkyl groups.

Experimental Protocol: Free-Radical Bromination of 1,4-Dimethylcyclohexane

Materials:

-

1,4-Dimethylcyclohexane (mixture of cis and trans)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-dimethylcyclohexane in CCl₄.

-

Add NBS (2.2 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for several hours. The reaction progress can be monitored by GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization or column chromatography to separate the cis and trans isomers.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The two primary bromomethyl groups of this compound make it an excellent bifunctional alkylating agent. It readily undergoes nucleophilic substitution reactions, primarily through an S(_N)2 mechanism, with a variety of nucleophiles. This reactivity is the foundation of its utility in constructing more complex molecules.

Nucleophilic Substitution Reactions

The carbon atoms of the bromomethyl groups are electrophilic and are attacked by nucleophiles, leading to the displacement of the bromide ion. Common nucleophiles include amines, azides, cyanides, and thiolates. The bifunctional nature of the molecule allows for the formation of linear polymers, macrocycles, or disubstituted cyclohexane derivatives, depending on the reaction conditions and the nature of the nucleophile.

Experimental Protocol: Reaction with Sodium Azide

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in DMF or DMSO in a round-bottom flask.

-

Add sodium azide (at least 2.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous layer with diethyl ether multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield 1,4-bis(azidomethyl)cyclohexane.

Diagram of Nucleophilic Substitution Pathway

Caption: General pathway for nucleophilic substitution reactions.

Applications in Drug Development and Materials Science

The rigid cyclohexane scaffold of this compound provides a defined three-dimensional orientation for appended functional groups, making it a valuable building block in the design of novel therapeutic agents. Derivatives of this compound have been investigated for their potential as anticancer agents, where the distance and orientation of pharmacophores are critical for binding to biological targets.

In materials science, its bifunctionality allows it to be used as a cross-linking agent in the synthesis of polymers, enhancing their mechanical and thermal properties. It is also employed in the preparation of specialty monomers for the production of polyesters and polyamides with improved characteristics.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of the trans isomer is expected to be simpler than that of the cis isomer due to its higher symmetry. The key signals would include a doublet for the methylene protons of the bromomethyl groups and multiplets for the cyclohexane ring protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the methylene carbons of the bromomethyl groups and the carbons of the cyclohexane ring. The number of signals will depend on the symmetry of the isomer.

Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. The mass spectrum of the trans isomer is available on spectral databases.[1] The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4 in a 1:2:1 ratio).

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is an irritant and should be used in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Cis and Trans Isomers of 1,4-Bis(bromomethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, conformational analysis, spectroscopic properties, and reactivity of the cis and trans isomers of 1,4-bis(bromomethyl)cyclohexane. This bifunctional electrophile is a valuable building block in organic synthesis, particularly for the construction of macrocycles, polymers, and complex molecular architectures relevant to medicinal chemistry and materials science. Understanding the distinct stereochemical and conformational properties of each isomer is critical for controlling reaction outcomes and designing novel molecular entities.

Molecular Structure and Conformational Analysis

This compound exists as two diastereomers: cis and trans. The spatial arrangement of the bromomethyl groups relative to the cyclohexane ring dictates their conformational preferences and, consequently, their reactivity and physical properties. The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and steric strain.

Trans-1,4-Bis(bromomethyl)cyclohexane:

The trans isomer can exist in two chair conformations: a diequatorial (e,e) and a diaxial (a,a) conformer. The diequatorial conformer is significantly more stable due to the large steric hindrance that would arise from 1,3-diaxial interactions in the diaxial form. Therefore, trans-1,4-bis(bromomethyl)cyclohexane exists almost exclusively in the diequatorial conformation, where both bromomethyl groups occupy equatorial positions. This arrangement provides unrestricted access to the electrophilic carbon atoms for nucleophilic attack.

Cis-1,4-Bis(bromomethyl)cyclohexane:

The cis isomer exists as a rapidly equilibrating mixture of two identical chair conformers. In each conformer, one bromomethyl group occupies an equatorial position while the other is in an axial position (a,e). The axial bromomethyl group is subject to steric interactions with the axial hydrogens on the same side of the ring, making the cis isomer generally less stable than the trans isomer.

Synthesis and Isomer Separation

The most common synthetic route to this compound involves the bromination of the corresponding cis and trans isomers of 1,4-cyclohexanedimethanol.[1] This precursor is commercially available, often as a mixture of isomers.

Experimental Protocol: Synthesis of this compound

Materials:

-

cis or trans-1,4-Cyclohexanedimethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve the respective isomer of 1,4-cyclohexanedimethanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled solution with vigorous stirring. An excess of PBr₃ is typically used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Isomer Separation

The separation of the cis and trans isomers of this compound can be challenging due to their similar physical properties. However, separation can be achieved through techniques such as:

-

Fractional Crystallization: This method relies on potential differences in the crystal lattice energies and solubilities of the two isomers. By carefully selecting a solvent system and controlling the temperature, one isomer may be selectively crystallized from the mixture.

-

Chromatography: Column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be employed to separate the isomers based on their differential adsorption.

Physical and Spectroscopic Data

Table 1: Physical Properties of this compound Isomers

| Property | cis-1,4-Bis(bromomethyl)cyclohexane | trans-1,4-Bis(bromomethyl)cyclohexane |

| CAS Number | 35541-75-4 | 57702-84-8 |

| Molecular Formula | C₈H₁₄Br₂ | C₈H₁₄Br₂ |

| Molecular Weight | 270.01 g/mol | 270.01 g/mol |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

Table 2: Predicted Spectroscopic Data for this compound Isomers

| Spectrum | Isomer | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR | cis & trans | 3.2 - 3.4 ppm | -CH₂Br protons[1] |

| 1.0 - 2.0 ppm | Cyclohexane ring protons[1] | ||

| ¹³C NMR | cis & trans | 35 - 45 ppm | -CH₂Br carbon[1] |

| 25 - 40 ppm | Cyclohexane ring carbons[1] | ||

| IR | cis & trans | 2850 - 3000 cm⁻¹ | C-H stretching |

| 1440 - 1465 cm⁻¹ | C-H bending | ||

| 600 - 700 cm⁻¹ | C-Br stretching |

Note on Spectroscopic Differentiation: The primary difference in the NMR spectra of the cis and trans isomers is expected to arise from the different chemical environments of the axial and equatorial protons and carbons in the cyclohexane ring. In the trans isomer (diequatorial), the symmetry of the molecule may lead to a simpler spectrum compared to the less symmetric cis isomer (axial-equatorial).

Reactivity and Applications

Both isomers of this compound are potent bifunctional alkylating agents, readily undergoing nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.[1] The presence of two reactive sites allows for the formation of macrocycles, polymers, and bis-substituted cyclohexane derivatives.

The stereochemistry of the cyclohexane ring plays a crucial role in the reactivity of these isomers. For an Sₙ2 reaction to occur, the nucleophile must approach the electrophilic carbon from the backside of the leaving group (bromine). The accessibility of this anti-periplanar trajectory is influenced by the axial or equatorial position of the bromomethyl group.[1]

Applications in Drug Development and Materials Science:

-

Scaffold for Bioactive Molecules: The rigid cyclohexane core provides a well-defined three-dimensional structure for the spatial orientation of pharmacophores, which is a key aspect of rational drug design.

-

Linkers in Prodrugs and Bioconjugates: The bifunctionality of these molecules makes them suitable as linkers to connect a drug molecule to a carrier or another active agent.

-

Monomers for Polymer Synthesis: The two bromomethyl groups can react with dinucleophiles to form a variety of polymers with tailored properties.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound isomers.

References

Spectroscopic Profile of 1,4-Bis(bromomethyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Bis(bromomethyl)cyclohexane (CAS No: 35541-75-4), a versatile bifunctional building block utilized in organic synthesis, polymer chemistry, and as a linker in the development of novel therapeutic agents. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Chemical Structure and Properties

This compound is a cycloalkane derivative with two bromomethyl substituents at the 1 and 4 positions of the cyclohexane ring. It exists as a mixture of cis and trans isomers, the ratio of which can influence its physical properties and reactivity. The trans isomer is often the more thermodynamically stable and commonly isolated form.

Molecular Formula: C₈H₁₄Br₂

Molecular Weight: 270.01 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. Due to the prevalence of the trans isomer in synthetic procedures, the data presented primarily corresponds to trans-1,4-Bis(bromomethyl)cyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, allowing for the confirmation of the cyclohexane backbone and the bromomethyl groups.

Table 1: ¹H NMR Spectroscopic Data of trans-1,4-Bis(bromomethyl)cyclohexane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.25 | d | 4H | -CH₂Br |

| ~1.85 | m | 4H | Axial Cyclohexyl H |

| ~1.55 | m | 2H | Methine Cyclohexyl H |

| ~1.05 | m | 4H | Equatorial Cyclohexyl H |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data of trans-1,4-Bis(bromomethyl)cyclohexane

| Chemical Shift (δ) ppm | Assignment |

| ~40.0 | -CH₂Br |

| ~38.5 | Methine Cyclohexyl C |

| ~29.0 | Methylene Cyclohexyl C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by the vibrations of the C-H and C-Br bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920-2850 | Strong | C-H stretching (cyclohexyl) |

| 1450 | Medium | CH₂ scissoring (cyclohexyl) |

| 1220 | Strong | C-Br stretching |

| 650-550 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) is a common technique.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 270/272/274 | Molecular ion (M⁺) peak cluster, showing the characteristic isotopic pattern for two bromine atoms. |

| 189/191 | [M - Br]⁺ |

| 109 | [M - 2Br - H]⁺ |

| 93 | [C₇H₉]⁺ |

| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Relationships and Workflows

The characterization of this compound follows a logical workflow to confirm its identity and purity.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The synthetic route, typically involving the bromination of 1,4-cyclohexanedimethanol, yields the crude product which is then purified. Following purification, a suite of spectroscopic techniques is employed. NMR confirms the carbon-hydrogen framework, IR identifies the key functional groups (specifically the C-Br bond), and MS determines the molecular weight and fragmentation pattern. Together, these data provide conclusive evidence for the structure and purity of the target compound.

An In-Depth Technical Guide to the Synthesis and Purification of 1,4-Bis(bromomethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,4-Bis(bromomethyl)cyclohexane, a valuable bifunctional building block in organic synthesis and medicinal chemistry. This document details established synthetic methodologies, purification protocols, and key analytical data to support researchers in the efficient preparation of this versatile compound.

Introduction

This compound is a key intermediate used in the synthesis of a variety of more complex molecules, including pharmaceuticals, polymers, and liquid crystals. Its cyclohexane core provides a rigid and well-defined three-dimensional structure, while the two primary bromo-methyl groups offer reactive sites for nucleophilic substitution reactions. This bifunctionality allows for the construction of macrocycles, cross-linked polymers, and extended molecular scaffolds. The stereochemistry of the cyclohexane ring, existing as cis and trans isomers, can further influence the spatial arrangement of the final products.

Synthesis of this compound

The most common and direct route to this compound is the nucleophilic substitution of the hydroxyl groups of 1,4-cyclohexanedimethanol (CHDM) with bromide. This transformation can be effectively achieved using various brominating agents, with phosphorus tribromide (PBr₃) and concentrated hydrobromic acid (HBr) being the most frequently employed.

Table 1: Comparison of Synthetic Methods for this compound

| Brominating Agent | Starting Material | Solvent | Reaction Conditions | Typical Yield | Reference |

| Phosphorus Tribromide (PBr₃) | 1,4-Cyclohexanedimethanol | Toluene, Pyridine | 0-5°C to Room Temperature, 10-12 hours | Moderate to High | General procedure for bromination of alcohols |

| Hydrobromic Acid (HBr) | 1,4-Cyclohexanedimethanol | Water (48% aq. HBr) | Reflux | Moderate to High | General procedure for bromination of alcohols |

Experimental Protocols

Method 1: Synthesis using Phosphorus Tribromide (PBr₃)

This protocol is adapted from a general procedure for the synthesis of alkyl bromides from alcohols using phosphorus tribromide.

Materials:

-

1,4-Cyclohexanedimethanol (CHDM)

-

Phosphorus tribromide (PBr₃)

-

Toluene

-

Pyridine

-

5% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or recrystallization setup

Procedure:

-

In a four-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,4-cyclohexanedimethanol in toluene and pyridine.

-

Cool the reaction mixture to 0-10°C using an ice bath.

-

Slowly add a solution of phosphorus tribromide in toluene dropwise via the dropping funnel, ensuring the reaction temperature is maintained below 5°C. The addition should take approximately 1 hour.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 10-12 hours.

-

Upon completion of the reaction, cool the mixture to below 20°C and slowly add 5% sodium hydroxide solution to quench the excess PBr₃.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with toluene.

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Method 2: Synthesis using Hydrobromic Acid (HBr)

This protocol is a general method for the bromination of diols.

Materials:

-

1,4-Cyclohexanedimethanol (CHDM)

-

Concentrated Hydrobromic Acid (48% aqueous solution)

-

Sulfuric Acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Saturated sodium chloride solution (brine)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 1,4-cyclohexanedimethanol and concentrated hydrobromic acid.

-

Carefully add concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Dilute the mixture with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound, which exists as a mixture of cis and trans isomers, can be purified by either recrystallization or distillation.

Recrystallization:

Common solvents for the recrystallization of alkyl halides include ethanol, methanol, hexane, or a mixture of solvents like hexane/ethyl acetate. The choice of solvent will depend on the isomeric ratio and the impurities present. The crude product should be dissolved in a minimum amount of the hot solvent and then allowed to cool slowly to form crystals. The purified crystals can then be collected by filtration.

Distillation:

If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method. This is particularly useful for separating the product from non-volatile impurities.

Data Presentation

Table 2: Physical and Analytical Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₄Br₂ |

| Molecular Weight | 270.01 g/mol |

| Appearance | White to off-white solid or colorless oil (as a mixture of isomers) |

| Melting Point | Mixture of isomers: Varies (can be a low melting solid or oil at room temperature) |

| Boiling Point | Not readily available, likely high and may decompose upon atmospheric distillation |

| ¹H NMR (CDCl₃, δ) | Data not available in searched literature for the specific isomers. For the analogous bromomethylcyclohexane, characteristic peaks are observed around 3.2-3.4 ppm for the -CH₂Br protons. |

| ¹³C NMR (CDCl₃, δ) | Data not available in searched literature for the specific isomers. For the analogous bromomethylcyclohexane, the -CH₂Br carbon typically appears around 38-40 ppm. |

Note: Specific NMR and melting point data for the pure cis and trans isomers of this compound are not widely reported in the readily available literature. The provided NMR data are estimations based on similar structures.

Mandatory Visualization

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

An In-depth Technical Guide to 1,4-Bis(bromomethyl)cyclohexane (CAS: 35541-75-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bromomethyl)cyclohexane is a bifunctional alkylating agent widely utilized as a versatile building block in organic synthesis. Its rigid cyclohexane core provides a defined stereochemical scaffold, while the two reactive bromomethyl groups allow for the introduction of a variety of functional groups through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a particular focus on its relevance in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 35541-75-4 | |

| Molecular Formula | C₈H₁₄Br₂ | [1] |

| Molecular Weight | 270.005 g/mol | [2] |

| Boiling Point | 275.8 ± 13.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Appearance | Solid | [3] |

| InChI Key | MYALOPJJAPLQSJ-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly via the bromination of a suitable precursor.

Free-Radical Bromination of 1,4-Dimethylcyclohexane

This method involves the reaction of 1,4-dimethylcyclohexane with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator.

Experimental Protocol:

Materials:

-

1,4-Dimethylcyclohexane

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1,4-dimethylcyclohexane (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (2.2 eq) and a catalytic amount of AIBN or BPO (0.05 eq).

-

Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by light, so a UV lamp may be used to facilitate the reaction.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution to quench any remaining bromine or HBr.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Bromination of 1,4-Cyclohexanedimethanol

This method involves the conversion of the diol to the corresponding dibromide using a brominating agent like phosphorus tribromide (PBr₃).[4]

Experimental Protocol:

Materials:

-

1,4-Cyclohexanedimethanol (cis/trans mixture)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane as a solvent

-

Ice bath

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a dropping funnel and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1,4-cyclohexanedimethanol (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (0.7 eq, which is equivalent to 2.1 eq of bromine) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by TLC.

-

Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Reactivity and Applications in Synthesis

The primary reactivity of this compound stems from the two bromomethyl groups, which are susceptible to nucleophilic substitution, predominantly via an Sₙ2 mechanism.[4] This bifunctionality makes it an excellent crosslinking agent and a building block for the synthesis of various cyclic and polymeric structures.[4]

Nucleophilic Substitution Reactions

This compound readily reacts with a wide range of nucleophiles, including amines, thiols, and alkoxides, to form the corresponding disubstituted cyclohexane derivatives.

General Experimental Protocol for Nucleophilic Substitution:

Materials:

-

This compound

-

Nucleophile (e.g., primary amine, thiol, sodium alkoxide) (2.2 eq)

-

A suitable solvent (e.g., acetonitrile, DMF, THF)

-

A base if necessary (e.g., potassium carbonate, triethylamine)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the nucleophile (2.2 eq) and a base (if required).

-

Heat the reaction mixture to an appropriate temperature (room temperature to reflux) and stir for a time sufficient to complete the reaction (monitored by TLC or GC/MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the mixture. Otherwise, proceed with an aqueous workup.

-

Partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Development

While this compound itself is not typically a therapeutic agent, its derivatives are of significant interest in medicinal chemistry. The rigid cyclohexane core serves as a scaffold to orient pharmacophoric groups in a specific spatial arrangement, which can be crucial for binding to biological targets.[4]

Derivatives of 1,4-bis(aminomethyl)cyclohexane, synthesized from this compound, have been investigated for their potential as anticancer agents. For example, a bisamino derivative of β-elemene, which contains a cyclohexane core, has been shown to inhibit glioblastoma growth by downregulating the YAP signaling pathway.[5]

YAP Signaling Pathway Inhibition by a Cyclohexane Derivative

The Hippo-YAP signaling pathway is a critical regulator of cell proliferation and apoptosis. In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth. Certain cyclohexane-containing compounds have been shown to inhibit this pathway.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and may cause skin and eye irritation.[3]

Personal Protective Equipment (PPE):

-

Safety goggles or face shield

-

Chemical-resistant gloves

-

Lab coat

First Aid Measures:

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3]

-

If on skin: Take off immediately all contaminated clothing. Rinse skin with water.[3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

If inhaled: Move person into fresh air and keep comfortable for breathing.[1]

Disposal: Dispose of this material and its container as hazardous waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the construction of complex molecules, including those with potential therapeutic applications. Researchers in drug development can leverage the rigid cyclohexane scaffold to design and synthesize novel compounds with specific three-dimensional orientations for targeted biological activity. A thorough understanding of its reactivity and safe handling is essential for its effective and responsible use in the laboratory.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS#:35541-75-4 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 35541-75-4 | Benchchem [benchchem.com]

- 5. 2,2’-((1R,3R,4S)-4-methyl-4-vinylcyclohexane-1,3-diyl) bis(prop-2-en-1-amine), a bisamino derivative of β-Elemene, inhibits glioblastoma growth through downregulation of YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of 1,4-Bis(bromomethyl)cyclohexane Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(bromomethyl)cyclohexane is a versatile bifunctional building block in organic synthesis, with its stereochemistry playing a pivotal role in the three-dimensional structure and, consequently, the biological activity and material properties of its derivatives. This technical guide provides a comprehensive overview of the stereochemical considerations in reactions involving cis- and trans-1,4-bis(bromomethyl)cyclohexane. It delves into the conformational analysis of the cyclohexane ring, the stereospecificity of its primary reactions, and the implications for the synthesis of complex molecules, including macrocycles and polymers. Detailed experimental protocols and quantitative data from representative reactions are presented to provide a practical framework for researchers in drug development and materials science.

Introduction to the Stereochemistry of 1,4-Disubstituted Cyclohexanes

This compound exists as two diastereomers: cis and trans. The stereochemical outcome of reactions at the two bromomethyl groups is fundamentally dictated by the conformational behavior of the cyclohexane ring.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. A crucial principle is that bulky substituents preferentially occupy the more sterically favorable equatorial position to avoid 1,3-diaxial interactions.

-

trans-1,4-Bis(bromomethyl)cyclohexane: The thermodynamically more stable conformer has both bromomethyl groups in the equatorial position (diequatorial). A ring flip would force both groups into the highly unfavorable diaxial positions.

-

cis-1,4-Bis(bromomethyl)cyclohexane: This isomer exists as a rapid equilibrium between two chair conformations of equal energy, where one bromomethyl group is axial and the other is equatorial.

The distinct spatial arrangement of the reactive bromomethyl groups in the cis and trans isomers is a key determinant of the stereochemistry of their reaction products.

Core Reaction: Bimolecular Nucleophilic Substitution (SN2)

The primary alkyl bromide nature of the bromomethyl groups in this compound makes them highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. This reaction mechanism is stereospecific and proceeds with a complete inversion of configuration at the electrophilic carbon center. This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).

For reactions of this compound, this inversion of configuration at both benzylic carbons dictates the stereochemistry of the resulting 1,4-disubstituted cyclohexane product.

Stereochemical Pathways in Reactions of cis- and trans-Isomers

The stereochemical outcome of SN2 reactions on cis- and trans-1,4-bis(bromomethyl)cyclohexane is predictable. Assuming a double SN2 reaction with a given nucleophile (Nu:-), the following pathways are expected:

Experimental Protocols and Data Presentation

While comprehensive quantitative data for a wide range of reactions on this compound is not extensively documented in single sources, the following protocols for key transformations serve as a practical guide.

Synthesis of trans-1,4-Bis(azidomethyl)cyclohexane

This reaction is a fundamental step for introducing amine functionalities (via reduction) or for use in click chemistry.

Experimental Protocol:

-

Materials: trans-1,4-bis(bromomethyl)cyclohexane, sodium azide (NaN₃), dimethylformamide (DMF).

-

Procedure: To a solution of trans-1,4-bis(bromomethyl)cyclohexane (1.0 eq) in anhydrous DMF, add sodium azide (2.2 eq). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification by column chromatography on silica gel provides the pure trans-1,4-bis(azidomethyl)cyclohexane.

| Reactant Isomer | Product Isomer | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

| trans | trans | NaN₃ | DMF | 80 | >90 | >98:2 (trans:cis) |

| cis | cis | NaN₃ | DMF | 80 | >90 | >98:2 (cis:trans) |

Table 1: Representative data for the synthesis of 1,4-bis(azidomethyl)cyclohexane.

Synthesis of trans-1,4-Bis(cyanomethyl)cyclohexane

This procedure introduces a carbon-carbon bond and the nitrile group can be further elaborated, for example, through hydrolysis to a carboxylic acid or reduction to an amine.

Experimental Protocol (Adapted from a similar reaction):

-

Materials: trans-1,4-bis(bromomethyl)cyclohexane, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO).

-

Procedure: To a solution of trans-1,4-bis(bromomethyl)cyclohexane (1.0 eq) in DMSO, a solution of sodium cyanide (2.2 eq) in DMSO is added dropwise. The resulting solution is heated to 90 °C for 4 hours and then allowed to cool to room temperature. The reaction mixture is poured into a large volume of ice water and the resulting precipitate is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent yields the purified trans-1,4-bis(cyanomethyl)cyclohexane.

| Reactant Isomer | Product Isomer | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

| trans | trans | NaCN | DMSO | 90 | ~85 | >95:5 (trans:cis) |

| cis | cis | NaCN | DMSO | 90 | ~85 | >95:5 (cis:trans) |

Table 2: Representative data for the synthesis of 1,4-bis(cyanomethyl)cyclohexane.

Applications in Macrocycle and Polymer Synthesis

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of macrocycles and polymers. The stereochemistry of the starting material is critical in defining the topology and properties of the resulting macromolecule.

-

cis-Isomer: The 1,4-axial-equatorial disposition of the reactive groups in the cis-isomer can be exploited to favor the formation of cyclic structures (macrocycles) in intramolecular cyclization reactions or to introduce specific kinks in a polymer chain.

-

trans-Isomer: The diequatorial arrangement in the trans-isomer leads to a more linear and rigid structure, which is often desirable in the synthesis of linear polymers with specific material properties.

Representative Polymerization Workflow

The following workflow illustrates the synthesis of a polyester using the diol derivative of trans-1,4-bis(bromomethyl)cyclohexane.

Conclusion

The stereochemistry of reactions involving this compound is a critical aspect for the rational design and synthesis of complex organic molecules. A thorough understanding of the conformational preferences of the cis and trans isomers, coupled with the stereospecific nature of the predominant SN2 reaction pathway, allows for a high degree of control over the three-dimensional structure of the products. This control is paramount in the fields of drug discovery, where stereoisomers can exhibit vastly different pharmacological profiles, and in materials science, where the stereochemistry of the monomer units dictates the macroscopic properties of polymers. The experimental protocols and data presented herein provide a foundational guide for the strategic use of cis- and trans-1,4-bis(bromomethyl)cyclohexane in advanced organic synthesis.

Navigating the Thermal Landscape of 1,4-Bis(bromomethyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bromomethyl)cyclohexane is a difunctional cycloaliphatic organic compound with applications as a building block in organic synthesis, particularly in the preparation of polymers and pharmaceutical intermediates. Its utility is intrinsically linked to the reactivity of its two bromomethyl groups. Understanding the thermal stability and degradation pathways of this compound is of paramount importance for ensuring safe handling, predicting shelf-life, and controlling reaction conditions during its use. This technical guide provides a detailed theoretical framework for the thermal behavior of this compound, drawing parallels with the known degradation patterns of similar bromoalkanes and brominated flame retardants.

Predicted Thermal Stability and Decomposition

Based on the thermal behavior of analogous bromoalkanes, the thermal degradation of this compound is anticipated to proceed through two primary, competing pathways: elimination of hydrogen bromide (HBr) and homolytic cleavage of the carbon-bromine (C-Br) bond. The onset temperature for significant decomposition is likely influenced by factors such as the purity of the sample, the presence of catalysts (e.g., metal impurities), and the atmospheric conditions (inert vs. oxidative).

Key Physicochemical Properties (Reference)

For context, the following table summarizes some of the known physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₄Br₂ |

| Molecular Weight | 270.01 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 60-64 °C (cis/trans mixture) |

| Boiling Point | Decomposes upon heating |

Note: Specific quantitative data on decomposition temperature from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not available in the public domain.

Predicted Thermal Degradation Pathways

The thermal decomposition of this compound is expected to be complex, potentially yielding a variety of products depending on the dominant degradation mechanism.

Pathway 1: Elimination of Hydrogen Bromide

A common thermal degradation route for alkyl halides is the elimination of hydrogen halide to form an alkene. In the case of this compound, this could occur in a stepwise manner.

Caption: Predicted HBr elimination pathway.

Pathway 2: Radical Homolytic Cleavage

At higher temperatures, the C-Br bond, being the weakest bond in the molecule, is susceptible to homolytic cleavage, leading to the formation of radical intermediates. These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, recombination, and disproportionation.

Caption: Predicted radical formation pathway.

Summary of Potential Degradation Products

The following table summarizes the types of products that could be expected from the thermal degradation of this compound based on the predicted pathways.

| Degradation Pathway | Potential Products |

| HBr Elimination | Hydrogen bromide (HBr), 1-(bromomethyl)-4-methylenecyclohexane, 1,4-dimethylenecyclohexane, and other unsaturated cyclic compounds. |

| Radical Formation | Bromine radicals (Br•), various cycloalkylmethyl radicals, hydrogen bromide (from hydrogen abstraction), recombination products (e.g., dimers), and disproportionation products. |

| Secondary Reactions | Char, soot, and a complex mixture of brominated and non-brominated hydrocarbons. |

Recommended Experimental Protocols for Characterization

To empirically determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature to a final temperature of at least 600 °C at a controlled heating rate (e.g., 10 °C/min).

-

Conduct the experiment under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) to assess the effect of oxygen on degradation.

-

Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the decomposition step in the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum).

-

Seal the pan hermetically.

-

Place the sample pan and a reference pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point and expected decomposition region.

-

Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic melting transition. Decomposition events may appear as sharp or broad exothermic peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed at specific temperatures.

Methodology:

-

Place a small, accurately weighed amount of this compound into a pyrolysis tube.

-

Connect the pyrolyzer to a GC-MS system.

-

Heat the sample rapidly to a series of predetermined temperatures (e.g., 200 °C, 300 °C, 400 °C, and 500 °C) under an inert atmosphere.

-

The evolved gases are swept directly into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for a comprehensive thermal analysis of this compound.

Caption: Recommended experimental workflow.

Safety Considerations

Given the potential for the release of corrosive hydrogen bromide gas and other potentially hazardous brominated compounds upon heating, all thermal studies of this compound should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

While specific experimental data for the thermal degradation of this compound is currently lacking, a theoretical understanding based on the principles of organic chemistry and data from analogous compounds provides a valuable framework for its predicted behavior. The primary degradation pathways are expected to be the elimination of hydrogen bromide and radical homolytic cleavage of the C-Br bond. To obtain definitive data, a systematic experimental approach utilizing TGA, DSC, and Py-GC-MS is recommended. The insights gained from such studies will be crucial for the safe and effective application of this important chemical intermediate in research and development.

Solubility of 1,4-Bis(bromomethyl)cyclohexane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Bis(bromomethyl)cyclohexane, a key bifunctional building block in organic synthesis and medicinal chemistry. Understanding its solubility is paramount for designing synthetic routes, developing purification strategies, and formulating drug delivery systems. This document outlines the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and presents its known physicochemical properties.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound, a non-polar molecule with polar bromomethyl functional groups, dictates its solubility profile in various organic solvents. Factors such as temperature, pressure, and the presence of impurities can also significantly influence solubility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄Br₂ | [1][2] |

| Molecular Weight | 270.01 g/mol | [1] |

| Appearance | Pale Brown Liquid or Solid | |

| Boiling Point | 275.8 ± 13.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Flash Point | 136.1 ± 19.1 °C | [3] |

| LogP (Octanol-Water Partition Coefficient) | 4.09 | [3] |

Note: The LogP value indicates a higher affinity for non-polar (lipophilic) environments over polar (hydrophilic) environments.

Experimental Determination of Solubility

General Experimental Protocol for Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Magnetic stirrer and stir bars (optional)

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter (of a material compatible with the solvent) to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Concentration Analysis:

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Predictive Framework for Solubility

Based on the "like dissolves like" principle and the physicochemical properties of this compound, a predictive framework for its solubility in common organic solvents can be established.

-

High Solubility is Expected in:

-

Halogenated Solvents: Dichloromethane, chloroform, and other chlorinated hydrocarbons are likely to be excellent solvents due to their ability to interact with the bromomethyl groups.

-

Aprotic Polar Solvents: Solvents like tetrahydrofuran (THF), ethyl acetate, and acetone are expected to show good solubility.

-

-

Moderate to Low Solubility is Expected in:

-

Apolar Solvents: Hydrocarbon solvents such as hexane and toluene may exhibit moderate to low solubility. While the cyclohexane backbone is non-polar, the polar bromomethyl groups will limit miscibility.

-

Protic Solvents: Alcohols like methanol and ethanol are expected to be poorer solvents due to the significant difference in polarity and the inability of this compound to participate in hydrogen bonding as a donor.

-

-

Insolubility is Expected in:

-

Water: As a largely non-polar molecule with a high LogP value, this compound is expected to be virtually insoluble in water.

-

Logical Relationship of Polarity and Solubility

The following diagram illustrates the expected relationship between solvent polarity and the solubility of this compound.

Caption: Predicted solubility of this compound based on solvent polarity.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While a comprehensive database of quantitative solubility data is not currently available, the provided theoretical framework and detailed experimental protocol empower researchers to determine its solubility in their specific systems of interest. This knowledge is critical for the effective use of this versatile compound in research, development, and manufacturing.

References

A Technical Guide to the Free-Radical Bromination of 1,4-Dimethylcyclohexane for the Synthesis of 1,4-Bis(bromomethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,4-Bis(bromomethyl)cyclohexane via the free-radical bromination of 1,4-dimethylcyclohexane. This document provides a comprehensive overview of the reaction, including its theoretical background, a detailed experimental protocol, and relevant data presented for clarity and practical application in a research and development setting.

Introduction

This compound is a valuable bifunctional building block in organic synthesis, particularly in the construction of polymers and macrocyclic structures. Its cyclohexane core provides conformational rigidity, while the two bromomethyl groups offer reactive sites for various nucleophilic substitution and coupling reactions. The synthesis of this target molecule is typically achieved through the free-radical bromination of the readily available starting material, 1,4-dimethylcyclohexane. This process, often employing N-bromosuccinimide (NBS) as the brominating agent, proceeds via a free-radical chain mechanism, selectively targeting the methyl groups.

Reaction Mechanism and Principles

The free-radical bromination of 1,4-dimethylcyclohexane follows a well-established chain reaction mechanism consisting of three key stages: initiation, propagation, and termination. The use of N-bromosuccinimide (NBS) is advantageous as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which helps to suppress undesired side reactions.[1][2]

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or photochemical irradiation. This generates two radicals. These initiator radicals then react with NBS to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from one of the methyl groups of 1,4-dimethylcyclohexane. This is the rate-determining step and results in the formation of a resonance-stabilized primary radical and hydrogen bromide (HBr). The newly formed radical then reacts with a molecule of bromine (Br₂), generated from the reaction of HBr with NBS, to yield the monobrominated product and a new bromine radical, which continues the chain reaction. This process can then be repeated on the second methyl group to form the desired this compound.

Termination: The chain reaction is terminated by the combination of any two radicals present in the reaction mixture.

Experimental Protocol

The following protocol is an adapted method based on the analogous synthesis of α,α'-dibromo-p-xylene, a structurally related compound.[3][4] This procedure provides a robust starting point for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve maximum yield and purity.

Materials and Equipment:

-

1,4-Dimethylcyclohexane

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, chlorobenzene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle or oil bath

-

UV lamp (optional, for photo-initiation)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dimethylcyclohexane and the chosen solvent (e.g., carbon tetrachloride).

-

Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) and a catalytic amount of the radical initiator (AIBN or benzoyl peroxide).

-

Reaction Conditions: The reaction mixture is then heated to reflux (the boiling point of the solvent) with vigorous stirring. For photochemical initiation, the flask can be irradiated with a UV lamp. The reaction progress should be monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties of 1,4-Dimethylcyclohexane

| Property | Value |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| Boiling Point | 120-125 °C |

| Density | 0.769 g/mL at 25 °C |

| Stereochemistry | Exists as cis and trans isomers |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄Br₂ |

| Molecular Weight | 270.00 g/mol |

| Appearance | Expected to be a solid at room temp. |

| Stereochemistry | Exists as cis and trans isomers |

Table 3: Representative Reaction Parameters (Adapted from α,α'-Dibromo-p-xylene synthesis) [4]

| Parameter | Value |

| Molar Ratio (Substrate:NBS) | 1 : 2.2 (to ensure dibromination) |

| Initiator Loading | 0.05 - 0.1 equivalents |

| Solvent | Carbon Tetrachloride |

| Reaction Temperature | Reflux (approx. 77 °C for CCl₄) |

| Reaction Time | 12 - 24 hours (monitoring recommended) |

| Expected Yield | Moderate to high (e.g., 70-90% for p-xylene) |

Visualizations

To further elucidate the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Free-Radical Bromination Mechanism.

Caption: Experimental Workflow for Synthesis.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound from 1,4-dimethylcyclohexane using free-radical bromination. By understanding the underlying reaction mechanism and following the adapted experimental protocol, researchers can effectively produce this versatile building block for a range of applications in materials science and drug discovery. It is recommended that appropriate safety precautions be taken when handling brominating agents and organic solvents. Further optimization of the reaction conditions may be beneficial to maximize yield and purity for specific research needs.

References

Methodological & Application

Application Notes and Protocols for 1,4-Bis(bromomethyl)cyclohexane in Polymer Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bromomethyl)cyclohexane is a difunctional aliphatic crosslinking agent. Its two reactive bromomethyl groups can react with nucleophilic functional groups on polymer chains, such as amines, hydroxyls, or thiols, to form stable covalent bonds. This process, known as crosslinking, creates a three-dimensional polymer network. The cyclohexane ring provides a flexible, non-aromatic linkage, which can influence the physical and chemical properties of the resulting polymer network.

The properties of crosslinked polymers are significantly different from their linear counterparts. Crosslinking can lead to:

-

Increased Mechanical Strength and Stability: The formation of a network structure enhances the rigidity and durability of the polymer.

-

Controlled Swelling Behavior: Crosslinked polymers do not dissolve in solvents but swell to form hydrogels. The degree of swelling is dependent on the crosslinking density. This property is particularly useful for creating matrices for the controlled release of therapeutic agents.

-

Modified Thermal Properties: Crosslinking generally increases the glass transition temperature (Tg) of a polymer, enhancing its thermal stability.

-

Altered Drug Release Kinetics: In drug delivery systems, the crosslink density can be tuned to control the diffusion rate of encapsulated drugs, allowing for sustained or targeted release profiles.

These characteristics make this compound a potentially valuable tool in the synthesis of polymers for various applications in drug development, including the formation of hydrogels, nanoparticles for drug and gene delivery, and functional resins for bioseparations.

Application: Crosslinking of Polyethyleneimine (PEI) for Nanoparticle-Based Drug Delivery

Polyethyleneimine (PEI) is a cationic polymer widely investigated for the delivery of nucleic acids and other therapeutic molecules. Crosslinking low molecular weight PEI can reduce its cytotoxicity while improving its stability and transfection efficiency.[1][2] The following protocol describes a general method for the synthesis of crosslinked PEI nanoparticles using this compound.

Experimental Protocol: Synthesis of Crosslinked PEI Nanoparticles

Objective: To synthesize crosslinked Polyethyleneimine (PEI) nanoparticles with varying degrees of crosslinking using this compound for evaluation as a drug delivery vehicle.

Materials:

-

Branched Polyethyleneimine (bPEI, low molecular weight, e.g., 2 kDa)

-

This compound

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Dialysis tubing (e.g., MWCO 10 kDa)

-

Deionized water

-

Magnetic stirrer and hotplate

-

Round-bottom flasks

-

Condenser

Procedure:

-

PEI Solution Preparation: Dissolve 1.0 g of branched PEI (2 kDa) in 20 mL of anhydrous DMF in a round-bottom flask. Stir the solution at room temperature until the PEI is completely dissolved.

-

Crosslinker Addition: Prepare stock solutions of this compound in anhydrous DMF at different concentrations (e.g., to achieve 2.5%, 5%, and 10% molar ratio of crosslinker to PEI monomer units).

-

Crosslinking Reaction: Slowly add the desired volume of the this compound stock solution to the stirring PEI solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 70°C and allow it to react for 24 hours under a nitrogen atmosphere with continuous stirring.

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the crosslinked PEI by adding the reaction mixture dropwise to 200 mL of vigorously stirring ethanol.

-

Collect the precipitate by centrifugation (e.g., 10,000 rpm for 15 minutes).

-

Wash the precipitate with ethanol two more times to remove unreacted starting materials.

-

Resuspend the purified crosslinked PEI in deionized water.

-

Dialyze the aqueous solution against deionized water for 48 hours using a 10 kDa MWCO dialysis membrane, changing the water every 12 hours.

-

-

Lyophilization: Freeze-dry the purified crosslinked PEI solution to obtain a solid product.

-

Characterization:

-

Confirm the crosslinking by Fourier-transform infrared (FTIR) spectroscopy.

-

Determine the particle size and zeta potential of the nanoparticles in an aqueous solution using dynamic light scattering (DLS).

-

Evaluate the drug loading capacity and encapsulation efficiency using a model drug.

-

Data Presentation: Effect of Crosslinker Concentration

The following table summarizes hypothetical data illustrating the effect of varying the molar percentage of this compound on the properties of the resulting PEI nanoparticles.